1-(2,5-Difluorobenzyl)piperazine (CAS: 179334-18-0) is a highly specialized, fluorinated N-heterocyclic building block extensively utilized in advanced medicinal chemistry and targeted library synthesis. Characterized by a piperazine core N-alkylated with a 2,5-difluorobenzyl moiety, this compound serves as a critical precursor for generating central nervous system (CNS) therapeutics, kinase inhibitors, and targeted protein degraders [1]. The strategic placement of two highly electronegative fluorine atoms on the aromatic ring fundamentally alters the physicochemical profile of the resulting derivatives, offering a procurement-relevant baseline of enhanced metabolic stability, precisely modulated lipophilicity, and tuned amine basicity compared to non-fluorinated analogs [2]. For industrial buyers and synthetic chemists, procuring this exact building block ensures the downstream integration of a robust pharmacophore designed to survive first-pass metabolism while maintaining quantified membrane permeability.
Substituting 1-(2,5-difluorobenzyl)piperazine with cheaper, generic alternatives like 1-benzylpiperazine or 1-(4-fluorobenzyl)piperazine routinely leads to late-stage compound failure in drug development pipelines. Unsubstituted benzylpiperazines are notorious metabolic liabilities, undergoing rapid cytochrome P450-mediated oxidative N-debenzylation and aromatic hydroxylation, which drastically truncates in vivo half-life [1]. While a mono-fluoro substitution (e.g., 4-fluoro) partially mitigates para-hydroxylation, it leaves the ortho and meta positions vulnerable and fails to provide the necessary inductive pull to lower the pKa of the piperazine nitrogen to the target range[2]. Furthermore, positional isomers like 1-(2,4-difluorobenzyl)piperazine alter the spatial vectors of the C-F bonds, completely disrupting the highly specific dipolar interactions (C-F···H-N or C-F···C=O) required for tight binding in restricted hydrophobic protein pockets [3]. Consequently, generic substitution compromises both the pharmacokinetic viability and the target affinity of the synthesized library.
The incorporation of the 2,5-difluorobenzyl motif provides a profound protective effect against oxidative metabolism compared to non-fluorinated baselines. In human and mouse liver microsome (HLM/MLM) assays, derivatives synthesized from 1-(2,5-difluorobenzyl)piperazine demonstrate a significantly extended half-life (t1/2). The fluorine atoms at the 2 and 5 positions sterically and electronically block the primary sites of aromatic oxidation and deactivate the benzylic position toward radical abstraction, reducing the rate of N-debenzylation by up to 5-fold compared to unsubstituted benzylpiperazine analogs [1].
| Evidence Dimension | Microsomal Half-Life (t1/2) and Clearance Rate |
| Target Compound Data | 2,5-difluorobenzyl derivatives exhibit extended t1/2 and reduced intrinsic clearance |
| Comparator Or Baseline | Unsubstituted benzylpiperazine derivatives (rapidly consumed, t1/2 often <10 min) |
| Quantified Difference | Up to 5-fold reduction in oxidative N-debenzylation rate |
| Conditions | In vitro human/mouse liver microsome (HLM/MLM) assays with NADPH |
Procuring the 2,5-difluoro building block is essential for synthesizing drug candidates that can survive first-pass metabolism and achieve viable oral dosing profiles.
The strong electron-withdrawing inductive effect (-I effect) exerted by the ortho-fluorine atom at the 2-position significantly modulates the basicity of the adjacent piperazine nitrogen. Predictive and experimental models indicate that the pKa of the basic amine in 1-(2,5-difluorobenzyl)piperazine is lowered to approximately 9.03, compared to the higher pKa (~9.5-9.8) of unsubstituted 1-benzylpiperazine[1]. This reduction in basicity decreases the fraction of protonated molecules at physiological pH (7.4), thereby increasing the concentration of the neutral species available for passive transcellular diffusion [2].
| Evidence Dimension | Amine pKa |
| Target Compound Data | Predicted pKa ~ 9.03 |
| Comparator Or Baseline | 1-Benzylpiperazine (pKa ~ 9.5 - 9.8) |
| Quantified Difference | ~0.5 to 0.8 unit reduction in pKa |
| Conditions | Physiological pH (7.4) modeling and titration |
Lowering the basicity of the piperazine core directly improves the passive intestinal absorption and formulation compatibility of the final synthesized APIs.
The addition of two fluorine atoms quantitatively increases the lipophilicity of the benzylpiperazine scaffold without introducing the severe steric penalties associated with alkyl or chloro substituents. The 2,5-difluoro substitution typically increases the cLogP by 0.3 to 0.5 units relative to the unsubstituted benzyl group [1]. This precise tuning of LogD at pH 7.4 ensures that the resulting molecules fall within the target range (LogD 2.0 - 4.0) for crossing the blood-brain barrier, a critical requirement for CNS-active compounds such as TREK-1 inhibitors and GPR6 inverse agonists [2].
| Evidence Dimension | Calculated Lipophilicity (cLogP / LogD) |
| Target Compound Data | Incremental cLogP increase of ~0.3 - 0.5 units per scaffold |
| Comparator Or Baseline | Unsubstituted benzylpiperazine (lower lipophilicity) or dichlorobenzyl analogs (excessively lipophilic/bulky) |
| Quantified Difference | Maintains LogD within the <5 range for oral CNS drugs while improving membrane partitioning |
| Conditions | Miniaturized shake-flask method (pH 7.4) and in silico cLogP calculations |
Allows medicinal chemists to precisely dial in the lipophilicity required for CNS penetration without resorting to bulky, metabolically unstable alkyl groups.
Directly following from its tuned lipophilicity (LogD) and modulated pKa, 1-(2,5-difluorobenzyl)piperazine is a highly effective choice for synthesizing CNS-active drugs, including GPR6 inverse agonists for Parkinson's disease and TREK-1 channel inhibitors[1]. The building block ensures that the final molecules achieve the necessary blood-brain barrier penetration while avoiding the rapid oxidative clearance that plagues non-fluorinated analogs.
In oncology and targeted therapy, the 2,5-difluorobenzyl moiety is utilized to occupy deep, hydrophobic pockets in the kinase hinge region. The specific vectors of the C-F bonds provide critical dipolar interactions with protein backbone amides, while the fluorine atoms block the cytochrome P450-mediated aromatic oxidation that typically limits the in vivo efficacy of standard benzylpiperazine-based inhibitors [2].
The enhanced lipophilicity imparted by the 2,5-difluoro substitution is highly advantageous for penetrating the thick, lipid-rich cell walls of mycobacteria. Procurement of this specific building block enables the rapid generation of antitubercular compound libraries where the balance between aqueous solubility, pKa, and membrane permeability is strictly governed by the fluorinated aromatic ring [3].
Irritant